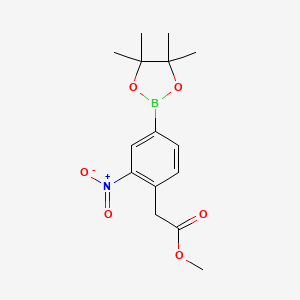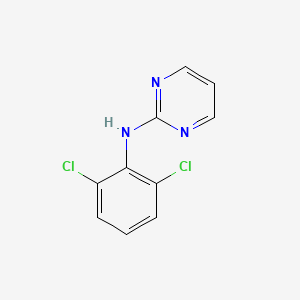
Inosine, 5'-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inosine, 5’-acetate is a derivative of inosine, a purine nucleoside that plays a crucial role in various biological processes Inosine itself is formed by the breakdown of adenosine and is involved in purine metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Inosine, 5’-acetate can be synthesized through various chemical and enzymatic methods. One common approach involves the acetylation of inosine using acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of inosine, 5’-acetate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce inosine, which is then chemically modified to form inosine, 5’-acetate. This method is advantageous due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Inosine, 5’-acetate undergoes various chemical reactions, including:
Oxidation: Inosine, 5’-acetate can be oxidized to form inosine monophosphate.
Reduction: Reduction reactions can convert inosine, 5’-acetate back to inosine.
Substitution: Acetate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products:
Oxidation: Inosine monophosphate.
Reduction: Inosine.
Substitution: Various inosine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Inosine, 5’-acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside derivatives.
Biology: Studied for its role in RNA editing and as a signaling molecule.
Medicine: Investigated for its potential neuroprotective and cardioprotective effects.
Industry: Utilized in the production of flavor enhancers and as a component in certain pharmaceuticals.
Wirkmechanismus
The mechanism of action of inosine, 5’-acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: Inosine, 5’-acetate interacts with adenosine receptors, including A1, A2A, A2B, and A3 receptors.
Pathways Involved: It influences purine metabolism and can modulate signaling pathways related to inflammation, immune response, and cell survival.
Vergleich Mit ähnlichen Verbindungen
Inosine, 5’-acetate can be compared with other similar compounds such as inosine monophosphate and inosine pranobex:
Inosine Monophosphate: A key intermediate in purine metabolism, primarily involved in nucleotide synthesis.
Inosine Pranobex: A combination of inosine with other compounds, used as an antiviral drug.
Conclusion
Inosine, 5’-acetate is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and diverse applications make it a valuable subject of study and utilization in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
28526-32-1 |
|---|---|
Molekularformel |
C12H14N4O6 |
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H14N4O6/c1-5(17)21-2-6-8(18)9(19)12(22-6)16-4-15-7-10(16)13-3-14-11(7)20/h3-4,6,8-9,12,18-19H,2H2,1H3,(H,13,14,20)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
FZGRVVNNENJDMC-WOUKDFQISA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B12102557.png)

![6-[[3,5-Dihydroxy-2-methyl-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B12102565.png)

![3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B12102574.png)


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)





